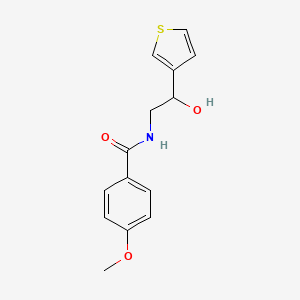

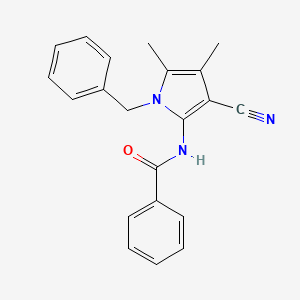

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also has an amide group (-CONH2), a methoxy group (-OCH3), and a hydroxyethyl group (-CH2CH2OH).

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, a compound with a similar structure, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis

Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . Therefore, thiophene easily reacts with electrophiles . The positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Chemical Reactions Analysis

Thiophenes can undergo various types of reactions, including electrophilic, nucleophilic, and radical substitutions . The specific reactions that “N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide” can undergo would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación

Molecular Structure and Interaction Studies

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide and its derivatives have been studied for their molecular structures and intermolecular interactions. Specifically, studies have focused on the synthesis and characterization of these compounds, examining their molecular structure through methods such as single-crystal X-ray diffraction and density functional theory (DFT) calculations. The influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, bond lengths, angles, and dihedral angles has been evaluated, indicating that these interactions significantly affect the compound's conformation and properties (Karabulut et al., 2014).

Antimicrobial and Antioxidant Activities

Derivatives of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide have been synthesized and evaluated for their biological activities. Studies have shown that these compounds exhibit significant antimicrobial and antioxidant activities, with certain derivatives demonstrating remarkable antibacterial and antifungal properties. This suggests potential applications of these compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Neurological Applications

Research has also explored the neurological effects of related compounds, investigating their potential to facilitate learning and memory. For instance, certain derivatives have been found to exhibit learning and memory facilitation in animal models, which could be indicative of potential therapeutic applications in cognitive disorders or neurodegenerative diseases (Jiang Jing-ai, 2006).

Anticancer and Imaging Applications

Some studies have focused on the development and evaluation of radio-labeled compounds for imaging and therapeutic purposes, particularly in cancer research. These compounds have been shown to be potent and selective ligands for certain receptors, which can be utilized in imaging receptor density or in the development of targeted therapies (Hamill et al., 1996).

Physicochemical Properties and Quality Control

In the pharmaceutical field, the physicochemical properties, quality control, and standardization of these compounds are essential for their potential therapeutic use. Research has been conducted to develop and validate methods for the identification, quantification, and determination of impurities in these compounds, ensuring their quality and consistency for medical use (Sych et al., 2018).

Propiedades

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-18-12-4-2-10(3-5-12)14(17)15-8-13(16)11-6-7-19-9-11/h2-7,9,13,16H,8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCHVCZMPBPFAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2631133.png)

![3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2631134.png)

![3-(3-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2631137.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2631142.png)

![1-((4-bromobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2631145.png)

![3-[[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2631147.png)

![7-(2-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2631155.png)

![N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2631156.png)